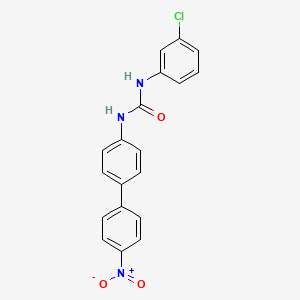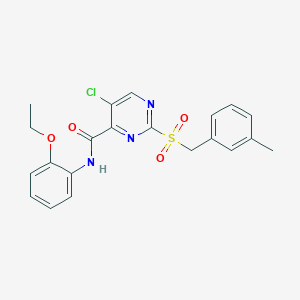
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(o-tolylamino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves multiple steps. One common method involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-bromo-2-oxoindoline-3-carbaldehyde: A precursor in the synthesis of the compound.
2-methylphenylhydrazine: Another precursor used in the synthesis.
Uniqueness
N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibromoindole core and hydrazide linkage make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H14Br2N4O2 |
|---|---|
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H14Br2N4O2/c1-9-4-2-3-5-13(9)20-8-14(24)22-23-16-11-6-10(18)7-12(19)15(11)21-17(16)25/h2-7,20-21,25H,8H2,1H3 |
Clave InChI |
SXPMZZNKMNUDRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109785.png)

![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide](/img/structure/B11109796.png)
![4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide](/img/structure/B11109798.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B11109806.png)
![N-({N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11109807.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11109809.png)

![N-(2-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)](/img/structure/B11109821.png)
![4-{2-[(Pentafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11109825.png)
![Methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate](/img/structure/B11109829.png)
![3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11109841.png)
![3-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11109849.png)
![N'-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11109861.png)
